molecular formula C3H3Cl2N B1359809 2,3-Dichloropropionitrile CAS No. 2601-89-0

2,3-Dichloropropionitrile

Cat. No.: B1359809
CAS No.: 2601-89-0
M. Wt: 123.97 g/mol
InChI Key: RJJDLPQZNANQDQ-UHFFFAOYSA-N
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Scientific Research Applications

Organic Chemistry

  • Reagent for Synthesis : 2,3-Dichloropropionitrile is utilized as a reagent in the preparation of functionalized compounds, particularly in synthesizing 3-aminothiophenes and other heterocyclic compounds.
  • Building Block : It serves as a precursor for various organic transformations, including nucleophilic substitutions and eliminations.

Biochemistry

  • Proteomics Studies : In biochemical research, it is employed to study protein interactions and modifications due to its reactive nature with nucleophiles.
  • Toxicological Research : Its biological activity has been investigated in relation to cytotoxicity and genotoxicity, making it relevant in toxicology studies.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis : While not used directly as a pharmaceutical agent, it acts as an intermediate in the synthesis of various bioactive compounds, including potential anticancer agents .
  • Research on Carcinogenicity : Studies have indicated that exposure to this compound may be linked to increased cancer risk due to its reactivity and potential to induce mutations.

Industrial Applications

  • Agrochemicals Production : It is used in the formulation of pesticides and herbicides, contributing to agricultural chemical synthesis .
  • Polymeric Materials : The compound is utilized as a raw material for producing polymeric compounds, enhancing the properties of materials used in various applications .

Toxicological Profile

The biological activity of this compound raises concerns regarding its toxicity:

Toxicological AspectObservations
CytotoxicityInduces cell death via reactive oxygen species generation.
GenotoxicityExhibits mutagenic effects as demonstrated in Ames test studies.
Carcinogenic PotentialAssociated with liver tumors in rodent studies; further research needed for human implications.

Environmental Toxicology

A study on disinfection by-products in drinking water identified this compound as a compound of concern due to its potential carcinogenic properties. This highlights the need for thorough assessments of chemicals present in water supplies to mitigate health risks.

Occupational Exposure

Research indicates that workers handling chlorinated compounds like this compound have reported respiratory issues and skin irritations. Epidemiological studies suggest an increased incidence of health problems among these workers without adequate protective measures.

Summary

This compound is a versatile compound with applications spanning various scientific fields. Its role as a reagent in organic synthesis, involvement in biochemical research, significance in pharmaceutical development, and utility in industrial processes underscore its importance. However, its toxicological profile necessitates careful handling and further research into its long-term effects on human health and the environment.

Biological Activity

2,3-Dichloropropionitrile (DCPN), with the molecular formula C3H3Cl2N, is an organic compound that has garnered attention due to its biological activity and potential applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of DCPN, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

DCPN is synthesized primarily through the chlorination of acrylonitrile in the presence of catalysts such as pyridine or dimethylformamide. The reaction typically occurs at temperatures between 0°C and 60°C, producing DCPN with a yield that can reach up to 89% under optimal conditions .

The biological activity of DCPN is largely attributed to its reactivity with nucleophiles and bases. The chlorine atoms in DCPN are susceptible to nucleophilic attack, which can lead to various substitution and elimination reactions. This reactivity makes DCPN a useful intermediate in organic synthesis but also raises concerns regarding its toxicity and potential carcinogenicity.

Toxicological Profile

Research indicates that DCPN exhibits significant toxicity in various biological systems. Key findings include:

  • Cytotoxicity : In vitro studies have shown that DCPN can induce cytotoxic effects in mammalian cells, leading to cell death at certain concentrations. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components .
  • Genotoxicity : DCPN has been reported to possess genotoxic properties. Studies utilizing the Ames test demonstrated that it can induce mutations in bacterial strains, indicating potential carcinogenic activity .
  • Carcinogenic Potential : While direct evidence of carcinogenicity in humans is limited, animal studies have suggested that exposure to DCPN may increase the risk of tumor formation. For instance, long-term exposure in rodent models has shown a correlation between DCPN exposure and the development of liver tumors .

Case Studies

Several case studies have highlighted the implications of DCPN's biological activity:

  • Environmental Toxicology : A study investigating the impact of disinfection by-products (DBPs) in drinking water identified DCPN among other haloacetonitriles as a compound of concern due to its potential carcinogenic properties. The study emphasized the need for further toxicological assessments to understand the risks posed by such compounds in water supplies .
  • Occupational Exposure : Workers in industries using chlorinated compounds have reported adverse health effects linked to exposure to DCPN. Epidemiological studies suggest an increased incidence of respiratory issues and skin irritation among workers handling this compound without adequate protective measures .

Summary of Biological Activities

Biological ActivityObservations
CytotoxicityInduces cell death via ROS generation
GenotoxicityMutagenic effects observed in Ames test
Carcinogenic PotentialAssociated with liver tumors in rodent studies

Q & A

Basic Questions

Q. What are the critical physicochemical properties and safety protocols for handling 2,3-Dichloropropionitrile in laboratory settings?

  • Key Properties : Molecular formula C₃H₃Cl₂N , molecular weight 123.97 g/mol , CAS 2601-89-0 .
  • Safety Protocols :

  • Storage : Store locked in approved containers to prevent unauthorized access .
  • Handling : Use protective gear (gloves, masks, goggles) to avoid inhalation, skin contact, or ingestion (R23/24/25 hazard code) .
  • Disposal : Dispose via approved waste disposal plants to mitigate environmental risks .

Q. What are the common synthetic routes for this compound, and what factors influence reaction efficiency?

  • Synthesis Methods :

  • Chlorination of acrylonitrile derivatives using agents like Cl₂ or SOCl₂ under controlled conditions .
  • Substitution reactions on dichlorinated precursors (e.g., 2,3-dichloropropane derivatives) with cyanide sources .
    • Optimization Factors :
  • Temperature control to avoid side reactions (e.g., polymerization).
  • Catalyst selection (e.g., phase-transfer catalysts for biphasic systems).
  • Purity of starting materials and inert atmosphere use to prevent hydrolysis .

Q. Which analytical techniques are recommended for characterizing this compound and verifying purity?

  • Techniques :

  • NMR Spectroscopy : For structural confirmation (e.g., ¹³C NMR to identify nitrile and Cl environments).
  • GC-MS : To assess purity and detect volatile byproducts.
  • Elemental Analysis : Validate molecular composition (C, H, N, Cl) .
    • Challenges : Nitriles may hydrolyze during analysis; use anhydrous conditions and rapid sampling .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in reactions between this compound and trialkyl phosphites?

  • Mechanistic Insights :

  • Trialkyl phosphites attack the α-carbon (adjacent to Cl), forming phosphonate esters via the Arbuzov pathway (e.g., triethyl phosphite yields diethyl (3-chloro-2-cyanopropyl) phosphonate) .
  • Competing pathways (e.g., β-carbon attack) may occur under steric or electronic modulation (e.g., bulkier phosphites favor α-selectivity) .
    • Methodological Recommendations :
  • Use kinetic studies (e.g., in situ FTIR) to track intermediate formation.
  • Compare product ratios under varying temperatures and phosphite concentrations .

Q. What challenges arise in optimizing high-pressure cyclization of this compound to triazine derivatives?

  • Key Challenges :

  • Pressure-dependent selectivity: At 35,000–50,000 atm, nitriles trimerize to symmetric triazines, but side reactions (e.g., polymerization) dominate at lower pressures .
  • Catalyst compatibility: Acidic or methanolic conditions may hydrolyze the nitrile group .
    • Experimental Design :
  • Use autoclave reactors with precise pressure/temperature controls.
  • Characterize products via XRD and MALDI-TOF to distinguish triazines from oligomers .

Q. How can researchers resolve contradictions in reported reaction pathways involving this compound under varying catalytic environments?

  • Case Study : Conflicting reports on phosphite reactivity (α vs. β attack) .
  • Resolution Strategies :

  • Isotopic Labeling : Track Cl migration using ³⁶Cl-labeled substrates.
  • Computational Modeling : DFT studies to compare activation barriers for competing pathways.
  • Control Experiments : Test reactions in aprotic vs. protic solvents to isolate electronic effects .

Properties

IUPAC Name

2,3-dichloropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDLPQZNANQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031015
Record name 2,3-Dichloropropionitrile
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Molecular Weight

123.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2601-89-0
Record name 2,3-Dichloropropanenitrile
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Record name Propanenitrile, 2,3-dichloro-
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Record name 2601-89-0
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Record name 2,3-Dichloropropionitrile
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Record name 2,3-dichloropropiononitrile
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Synthesis routes and methods

Procedure details

In the same way as in Example 1, 53.1 g of acrylonitrile was chlorinated at 20° to 25° C. in the presence of 20.0 g (0.2 mole) of anhydrous calcium carbonate. When the weight of the reaction solution reached 124 g which was the weight showing that 2,3-dichloropropionitrile was formed in a calculated amount, the reaction was stopped. Chlorine dissolved in the reaction solution was removed with nitrogen. The weight of the reaction product at this time was 116.6 g. The catalyst was separated by filtration, and the reaction solution was distilled under reduced pressure to afford 0.7 g of acrylonitrile as a first fraction boiling at 23° C. (100 mmHg), 3.1 g (yield of 4.2% based on acrylonitrile) of 2-chloroacrylonitrile as a second fraction boiling at 43°-44° C. (150 mmHg), and 112.3 g (yield of 90.5% based on acrylonitrile) of 2,3-dichloropropionitrile as a third fraction boiling at 62°-63° C. (13 mmHg).
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichloropropionitrile
2,3-Dichloropropionitrile
2,3-Dichloropropionitrile
2,3-Dichloropropionitrile

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